molecular formula C19H24N2O2S B10883391 1-(Benzylsulfonyl)-4-(4-methylbenzyl)piperazine

1-(Benzylsulfonyl)-4-(4-methylbenzyl)piperazine

Cat. No.: B10883391
M. Wt: 344.5 g/mol
InChI Key: KAVLXDGOOGZOKY-UHFFFAOYSA-N
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Description

1-(Benzylsulfonyl)-4-(4-methylbenzyl)piperazine is a compound belonging to the piperazine class of chemicals Piperazine derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of 1-(Benzylsulfonyl)-4-(4-methylbenzyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with piperazine, benzyl chloride, and 4-methylbenzyl chloride.

    Reaction Conditions: The piperazine is first reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form 1-benzylpiperazine. This intermediate is then reacted with 4-methylbenzyl chloride under similar conditions to yield the final product.

    Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to increase yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

1-(Benzylsulfonyl)-4-(4-methylbenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The benzyl and 4-methylbenzyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents.

    Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions include sulfone derivatives, secondary amines, and substituted piperazines.

Scientific Research Applications

1-(Benzylsulfonyl)-4-(4-methylbenzyl)piperazine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(Benzylsulfonyl)-4-(4-methylbenzyl)piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes. The exact mechanism depends on the specific biological context and the target of interest.

Comparison with Similar Compounds

1-(Benzylsulfonyl)-4-(4-methylbenzyl)piperazine can be compared with other piperazine derivatives:

    Similar Compounds: Examples include 1-benzylpiperazine, 1-(4-methylbenzyl)piperazine, and 1-(benzylsulfonyl)piperazine.

    Uniqueness: The presence of both benzylsulfonyl and 4-methylbenzyl groups in the same molecule imparts unique chemical and biological properties, such as enhanced stability and specific biological activities.

    Comparison: Compared to other piperazine derivatives, this compound may exhibit different reactivity, solubility, and biological effects, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H24N2O2S

Molecular Weight

344.5 g/mol

IUPAC Name

1-benzylsulfonyl-4-[(4-methylphenyl)methyl]piperazine

InChI

InChI=1S/C19H24N2O2S/c1-17-7-9-18(10-8-17)15-20-11-13-21(14-12-20)24(22,23)16-19-5-3-2-4-6-19/h2-10H,11-16H2,1H3

InChI Key

KAVLXDGOOGZOKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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